

# An In-depth Technical Guide to 2,5-Dimethylbenzaldehyde (CAS: 5779-94-2)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,5-Dimethylbenzaldehyde

Cat. No.: B165460

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **2,5-Dimethylbenzaldehyde** (CAS: 5779-94-2), a substituted aromatic aldehyde. This document consolidates available data on its chemical and physical properties, spectroscopic characteristics, synthesis, and safety information. While **2,5-Dimethylbenzaldehyde** is a known chemical entity, this guide also highlights the current gaps in the scientific literature regarding its specific applications in drug development and its biological activity, particularly in comparison to its more extensively studied analogue, 2,5-dimethoxybenzaldehyde. The information herein is intended to serve as a foundational resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

## Chemical and Physical Properties

**2,5-Dimethylbenzaldehyde** is a clear, colorless to very slightly yellow liquid at room temperature.<sup>[1]</sup> It is an isomer of dimethylbenzaldehyde, with the methyl and aldehyde groups occupying positions 1, 2, and 5 on the benzene ring.

Table 1: Physical and Chemical Properties of **2,5-Dimethylbenzaldehyde**

Property	Value	Reference(s)
CAS Number	5779-94-2	[1]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O	[1]
Molecular Weight	134.18 g/mol	[1]
Appearance	Clear colorless to very slightly yellow liquid	[1]
Boiling Point	104.5-106.5 °C at 14 mmHg	[2]
Density	0.95 g/mL at 25 °C	[2]
Refractive Index (n <sub>20/D</sub> )	1.544	[2]
Flash Point	87.78 °C	[3]
Solubility	Insoluble in water.	[4]

## Spectroscopic Data

The structural elucidation of **2,5-Dimethylbenzaldehyde** is supported by various spectroscopic techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of **2,5-Dimethylbenzaldehyde** by identifying the chemical environment of its protons and carbon atoms.

Table 2: Predicted <sup>1</sup>H NMR Spectral Data for **2,5-Dimethylbenzaldehyde**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~10.2	s	1H	Aldehydic proton (-CHO)
~7.6	s	1H	Aromatic proton (H-6)
~7.3	d	1H	Aromatic proton (H-4)
~7.2	d	1H	Aromatic proton (H-3)
~2.6	s	3H	Methyl protons (at C-2)
~2.3	s	3H	Methyl protons (at C-5)

Table 3: Predicted  $^{13}\text{C}$  NMR Spectral Data for **2,5-Dimethylbenzaldehyde**

Chemical Shift (ppm)	Assignment
~192	Aldehydic carbon (C=O)
~140	Aromatic carbon (C-5)
~136	Aromatic carbon (C-2)
~135	Aromatic carbon (C-1)
~132	Aromatic carbon (C-4)
~130	Aromatic carbon (C-6)
~129	Aromatic carbon (C-3)
~21	Methyl carbon (at C-2)
~20	Methyl carbon (at C-5)

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

## Infrared (IR) Spectroscopy

The IR spectrum of **2,5-Dimethylbenzaldehyde** reveals characteristic absorption bands corresponding to its functional groups.<sup>[1]</sup>

Table 4: Key IR Absorption Bands for **2,5-Dimethylbenzaldehyde**

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Mode
~2920	Medium	C-H stretch (aromatic and methyl)
~2860	Medium	C-H stretch (aldehyde)
~1700	Strong	C=O stretch (aldehyde)
~1600, ~1480	Medium-Strong	C=C stretch (aromatic ring)
~820	Strong	C-H bend (out-of-plane, indicative of 1,2,4-trisubstitution)

## Mass Spectrometry (MS)

Electron ionization mass spectrometry of **2,5-Dimethylbenzaldehyde** results in a fragmentation pattern that is characteristic of benzaldehydes. The molecular ion peak is expected at  $m/z = 134$ .

Table 5: Predicted Mass Spectrum Fragmentation for **2,5-Dimethylbenzaldehyde**

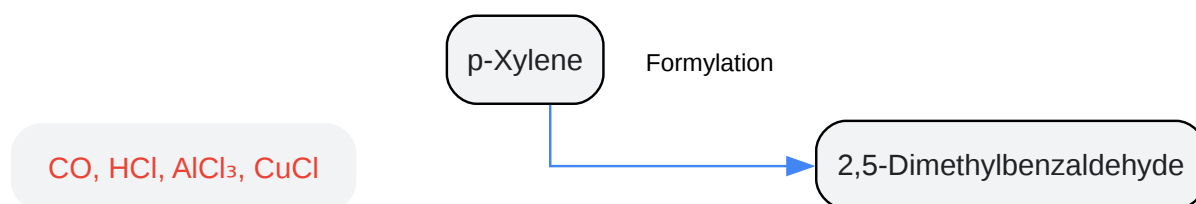
m/z	Proposed Fragment
134	[M] <sup>+</sup> (Molecular ion)
133	[M-H] <sup>+</sup>
119	[M-CH <sub>3</sub> ] <sup>+</sup>
105	[M-CHO] <sup>+</sup> or [M-H-CO] <sup>+</sup>
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl ion)

## Synthesis of 2,5-Dimethylbenzaldehyde

The primary method cited for the synthesis of **2,5-Dimethylbenzaldehyde** is the Gattermann-Koch reaction, which involves the formylation of an aromatic compound.[5][6]

### Gattermann-Koch Reaction

This reaction introduces a formyl group (-CHO) onto an aromatic ring using carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst, typically aluminum chloride, and a co-catalyst like cuprous chloride.[7] The starting material for the synthesis of **2,5-Dimethylbenzaldehyde** is p-xylene.



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Gattermann-Koch synthesis of **2,5-Dimethylbenzaldehyde**.

Experimental Protocol: General Procedure for Gattermann-Koch Formylation of p-Xylene

Disclaimer: The following is a generalized protocol and has not been optimized specifically for **2,5-Dimethylbenzaldehyde**. This reaction should only be performed by trained professionals

in a well-ventilated fume hood with appropriate safety precautions due to the use of toxic and corrosive reagents.

Materials:

- p-Xylene
- Anhydrous aluminum chloride ( $\text{AlCl}_3$ )
- Cuprous chloride ( $\text{CuCl}$ )
- Dry, inert solvent (e.g., dichloromethane or carbon disulfide)
- Carbon monoxide ( $\text{CO}$ ) gas
- Hydrogen chloride ( $\text{HCl}$ ) gas
- Crushed ice
- Concentrated hydrochloric acid
- Diethyl ether or dichloromethane for extraction
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- In a dry reaction vessel equipped with a stirrer, gas inlet tube, and a reflux condenser, under an inert atmosphere, add anhydrous aluminum chloride and a catalytic amount of cuprous chloride.
- Cool the vessel in an ice bath and add the dry solvent, followed by the slow addition of p-xylene with continuous stirring.

- Introduce a steady stream of a mixture of carbon monoxide and hydrogen chloride gas into the reaction mixture while maintaining a low temperature and vigorous stirring.
- The reaction is typically continued for several hours. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, carefully pour the reaction mixture over a large volume of crushed ice containing some concentrated hydrochloric acid to decompose the aluminum chloride complex.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane.
- Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation.
- The crude product can be purified by vacuum distillation.

## Applications in Research and Drug Development

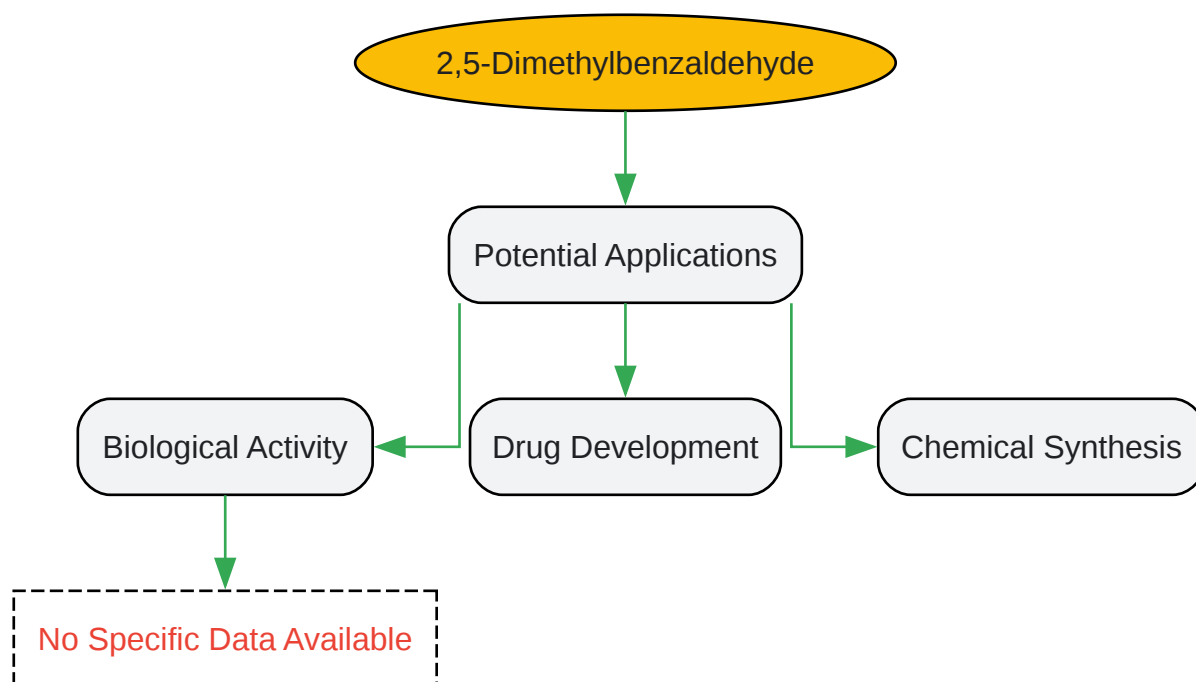
While extensive research on the applications of **2,5-Dimethylbenzaldehyde** in drug development is limited, it is recognized as a useful building block in organic synthesis.<sup>[1]</sup> Its potential applications are inferred from its chemical structure as a substituted benzaldehyde.

- **Intermediate in Organic Synthesis:** It serves as a precursor for the synthesis of more complex molecules, including those with potential applications in pharmaceuticals, agrochemicals, and dyes.<sup>[8]</sup>
- **Fragrance and Flavor Industry:** As an aromatic aldehyde, it has potential use in the synthesis of fragrances and flavors.<sup>[8]</sup>

It is important to note that its analog, 2,5-dimethoxybenzaldehyde, is a well-known precursor in the synthesis of various psychoactive phenethylamines, and has been more widely studied in the context of medicinal chemistry.

## Biological Activity and Signaling Pathways

There is a significant lack of specific data in the current scientific literature regarding the biological activity of **2,5-Dimethylbenzaldehyde** and its direct involvement in cellular signaling pathways. While some studies have explored the biological activities of benzaldehyde derivatives in general, these findings have not been specifically attributed to the 2,5-dimethyl substituted compound. Further research is required to elucidate any potential pharmacological effects of **2,5-Dimethylbenzaldehyde**.



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Logical relationship of available information.

## Safety and Handling

**2,5-Dimethylbenzaldehyde** should be handled with care in a laboratory setting.

Table 6: Safety Information for **2,5-Dimethylbenzaldehyde**



Hazard Statement	Precautionary Statement
May be harmful if swallowed.	Wash hands thoroughly after handling.
Causes skin irritation.	Wear protective gloves.
Causes serious eye irritation.	Wear eye protection.
May cause respiratory irritation.	Avoid breathing dust/fume/gas/mist/vapors/spray.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

## Conclusion

**2,5-Dimethylbenzaldehyde** is a readily characterizable aromatic aldehyde with established physical and spectroscopic properties. Its synthesis via the Gattermann-Koch reaction of p-xylene is a known, albeit potentially hazardous, method. While it is positioned as a useful intermediate in organic synthesis, there is a notable scarcity of published research on its specific applications in drug development and its inherent biological activity. This technical guide serves as a summary of the currently available information and highlights the need for further investigation to fully understand the potential of **2,5-Dimethylbenzaldehyde** in medicinal chemistry and other scientific fields. Researchers are encouraged to explore its utility as a building block for novel bioactive compounds and to investigate its pharmacological profile.

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#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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